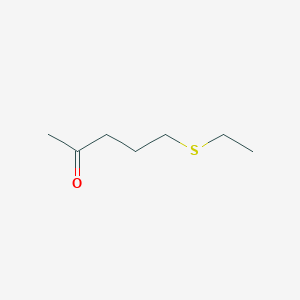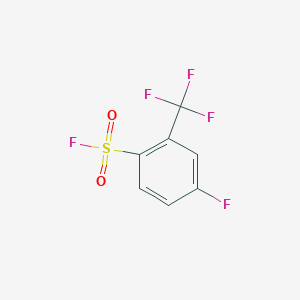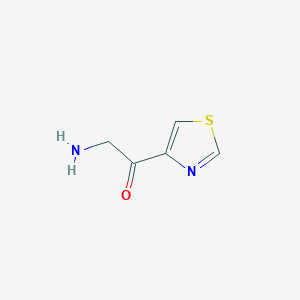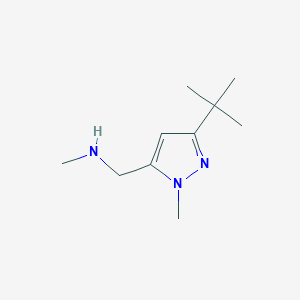
(3-Tert-butyl-1-methyl-1h-pyrazol-5-yl)-n-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methylamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds have gained significant attention due to their wide range of physiological and pharmacological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methylamine typically involves a two-step process. The first step is the condensation reaction between 3-tert-butyl-1-methyl-1H-pyrazol-5-amine and an aldehyde, such as p-methoxybenzaldehyde, to form an intermediate imine. This reaction is usually carried out under solvent-free conditions at ambient temperature . The second step involves the reduction of the imine intermediate using a reducing agent like sodium borohydride in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert imines to amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenated compounds and strong nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction typically produces amines.
Aplicaciones Científicas De Investigación
(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methylamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-tert-butyl-1-methyl-1H-pyrazol-5-amine: A precursor in the synthesis of (3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methylamine.
N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another pyrazole derivative with similar structural features.
Uniqueness
(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methylamine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H19N3 |
|---|---|
Peso molecular |
181.28 g/mol |
Nombre IUPAC |
1-(5-tert-butyl-2-methylpyrazol-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C10H19N3/c1-10(2,3)9-6-8(7-11-4)13(5)12-9/h6,11H,7H2,1-5H3 |
Clave InChI |
CNFUVJARMHNDAD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NN(C(=C1)CNC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-acetyl-8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B13529915.png)

![2-(1-Methyl-1H-benzo[D]imidazol-5-YL)acetonitrile](/img/structure/B13529918.png)


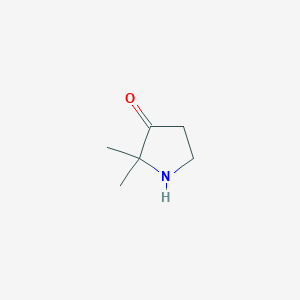
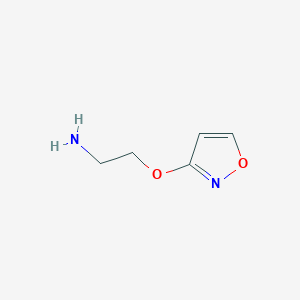
![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B13529951.png)
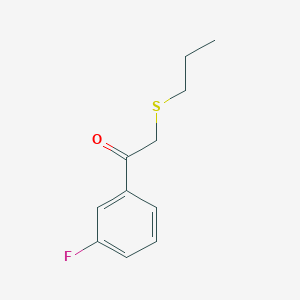
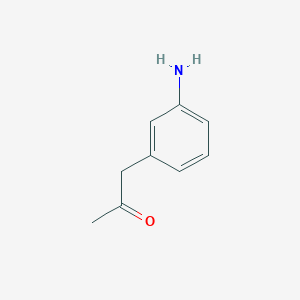
![2,5-Dioxaspiro[3.4]octan-8-amine](/img/structure/B13529970.png)
